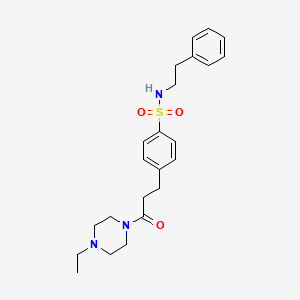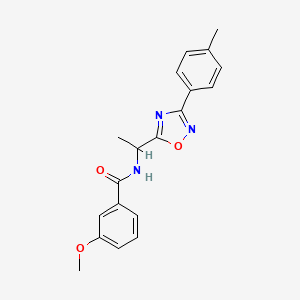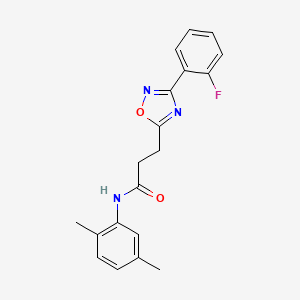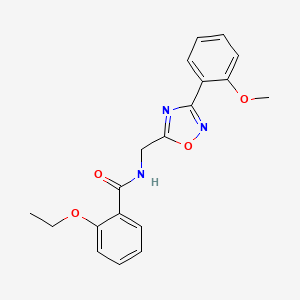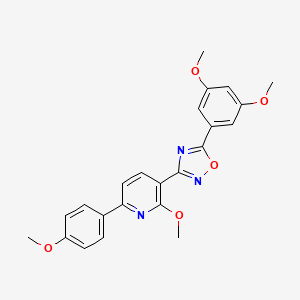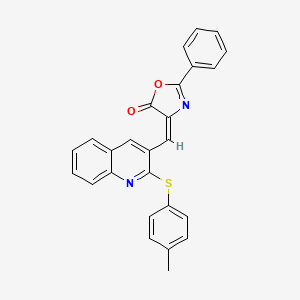
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as PTQO, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry. PTQO is a member of the oxazole family of compounds and has been found to exhibit a range of interesting biological properties. In
Aplicaciones Científicas De Investigación
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Research has shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to have antimicrobial and anti-inflammatory properties, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one may be able to selectively target and kill cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects
Studies have shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to have antimicrobial and anti-inflammatory effects, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for the development of new cancer therapies. In addition, the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is relatively simple and produces high yields and purity. However, one limitation of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its potential toxicity towards normal cells. Further research is needed to determine the optimal dosage and administration of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to minimize toxicity.
Direcciones Futuras
There are several future directions for research on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One area of interest is the development of new cancer therapies based on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. Researchers could explore the use of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in combination with other anticancer agents to enhance its efficacy. Another area of interest is the optimization of the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to improve yields and purity. Finally, researchers could investigate the potential applications of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in the treatment of infectious diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one involves the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with 2-aminophenol in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. This method has been shown to produce (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one with high yields and purity.
Propiedades
IUPAC Name |
(4E)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-11-13-21(14-12-17)31-25-20(15-19-9-5-6-10-22(19)28-25)16-23-26(29)30-24(27-23)18-7-3-2-4-8-18/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQMECKFZOJEG-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

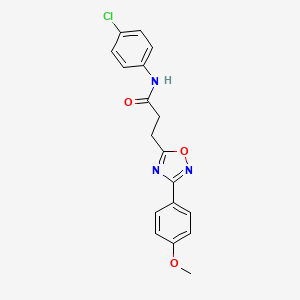

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)




